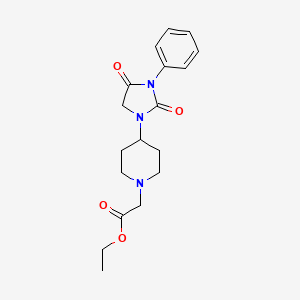

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a piperidine derivative that has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.

科学的研究の応用

Pharmacological Profile and Therapeutic Potential

Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, known as etozolin, exhibits a unique chemical structure leading to its classification as a diuretic. Animal studies have highlighted its low toxicity and potent diuretic and saluretic effects, accompanied by a mild onset of action. Furthermore, a significant antihypertensive effect has been observed in long-term experiments on hypertensive rats. Etozolin demonstrates a distinctive pharmacological profile without adverse effects that contradict its use as a diuretic (Herrmann et al., 1977).

Structural and Activity Relationships

The selection and characterization of etozolin from a structurally confined group of diuretics reveal its therapeutic utility. Its physico-chemical parameters, alongside its structural specificity distinct from other diuretics, underscore its pharmacological significance. This specificity contributes to its marked efficacy as a diuretic, underscoring the importance of structural features in its activity (Satzinger, 1977).

Analytical Methodologies

The development of sensitive and specific analytical methods for the quantification of etozolin and its active metabolite ozolinone in plasma underscores the compound's pharmacological interest. Such methodologies facilitate pharmacokinetic studies, enabling a deeper understanding of etozolin's therapeutic profile (Hengy et al., 1980).

Antithrombotic Applications

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (NSL-96184) exemplifies the expansion of etozolin's pharmacological applications beyond diuretic properties. This compound, characterized by a trisubstituted beta-amino acid residue, emerges as a potent and orally active fibrinogen receptor antagonist, highlighting its potential in antithrombotic therapy. Such findings reveal the versatility of etozolin derivatives in addressing various therapeutic targets (Hayashi et al., 1998).

Renal and Electrolyte Homeostasis

Etozolin's impact on renal function and electrolyte homeostasis has been extensively studied, demonstrating its ability to increase urinary fluid and sodium excretion without significantly affecting proximal tubular reabsorption. These properties not only validate its diuretic efficacy but also provide insights into its mechanism of action, similar to other known diuretics like furosemide and ethacrynic acid (Greven & Heidenreich, 1977).

作用機序

Target of Action

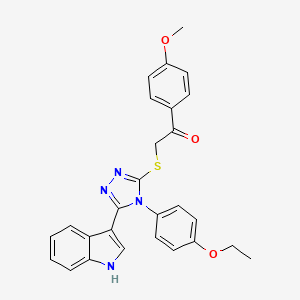

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have shown to interact with their targets and cause significant changes in cellular processes .

Biochemical Pathways

Indole derivatives have been reported to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Similar compounds have shown significant effects on cellular processes .

特性

IUPAC Name |

ethyl 2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-2-25-17(23)13-19-10-8-14(9-11-19)20-12-16(22)21(18(20)24)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIFGYQFWSJGDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2819584.png)

![(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2819586.png)

![(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819592.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2819596.png)